

In Vitro Effects of 3,4-DivanillyItetrahydrofuran: A Technical Guide

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Compound of Interest

Compound Name: 3,4-DivanillyItetrahydrofuran

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of **3,4- DivanillyItetrahydrofuran** (DVT), a lignan found in stinging nettle (Urtica dioica). The primary focus of this document is to consolidate the existing research on DVT's interaction with Sex Hormone Binding Globulin (SHBG) and its cytotoxic effects on prostate cancer cell lines. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

3,4-DivanillyItetrahydrofuran is a naturally occurring lignan that has garnered significant interest for its potential therapeutic applications, particularly in relation to hormonal regulation and oncology. In vitro studies have been instrumental in elucidating its mechanism of action, primarily demonstrating its ability to bind to Sex Hormone Binding Globulin (SHBG), thereby influencing the bioavailability of sex hormones such as testosterone. Furthermore, research has indicated a cytotoxic effect of DVT on prostate cancer cells, with a differential impact based on the androgen sensitivity of the cells. This guide serves as a comprehensive resource for researchers by summarizing the key findings and methodologies from various in vitro investigations of DVT.



Quantitative Data

The following tables summarize the key quantitative data from in vitro studies on **3,4- DivanillyItetrahydrofuran**.

Table 1: Binding Affinity of 3,4-Divanillyltetrahydrofuran

for Sex Hormone Binding Globulin (SHBG)

Ligand	Relative Binding Affinity (%) (vs. Testosterone)	Notes	
3,4-Divanillyltetrahydrofuran (DVT)	1.47% - 1.5%[1]	Binding affinity is substantially reduced in the presence of Zn2+.	
Estradiol	34.2%	For comparison.	
Testosterone	100%	Reference compound.	

Table 2: Cytotoxicity of 3,4-Divanillyltetrahydrofuran in

Prostate Cancer Cell Lines

Cell Line	Androgen Sensitivity	IC50 (μM)	Assay
LNCaP	Androgen-sensitive	~100 (Estimated from graphical data)	WST-1 Assay (72h)
PC3	Androgen-insensitive	>200 (Estimated from graphical data)	WST-1 Assay (72h)

Note: IC50 values are estimated from graphical representations in the cited literature as explicit numerical values were not provided.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on **3,4- DivanillyItetrahydrofuran**.



Competitive Radioligand Binding Assay for SHBG

This protocol is a generalized representation of a competitive binding assay to determine the affinity of a compound for SHBG.

Objective: To determine the relative binding affinity of **3,4-DivanillyItetrahydrofuran** for human SHBG by measuring its ability to displace a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT).

Materials:

- Purified human SHBG
- [3H]dihydrotestosterone ([3H]DHT)
- Unlabeled dihydrotestosterone (DHT) for non-specific binding control
- 3,4-Divanillyltetrahydrofuran (DVT) test compound
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂)
- Scintillation fluid
- 96-well filter plates with GFC filters
- Scintillation counter

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of purified human SHBG in assay buffer.
 - Prepare a working solution of [3H]DHT in assay buffer at a concentration typically near its Kd for SHBG.
 - Prepare serial dilutions of the competitor compound (DVT) and unlabeled DHT in assay buffer.



· Assay Setup:

- In a 96-well plate, add the following to each well:
 - A fixed volume of SHBG solution.
 - A fixed volume of [3H]DHT solution.
 - A variable volume of the competitor compound (DVT) at different concentrations.
 - For total binding wells, add assay buffer instead of the competitor.
 - For non-specific binding wells, add a saturating concentration of unlabeled DHT.

Incubation:

- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through the GFC filter plate using a vacuum manifold.
 - Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

· Quantification:

- Dry the filter plate.
- Add scintillation fluid to each well.
- Count the radioactivity in each well using a scintillation counter.

Data Analysis:

Subtract the non-specific binding counts from all other counts to obtain specific binding.



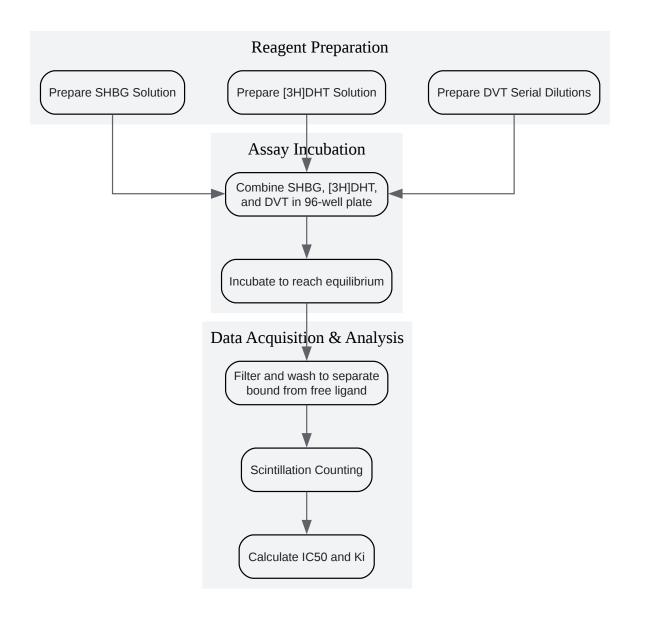




- Plot the percentage of specific binding as a function of the log concentration of the competitor (DVT).
- Determine the IC50 value (the concentration of DVT that inhibits 50% of the specific binding of [3H]DHT).
- The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

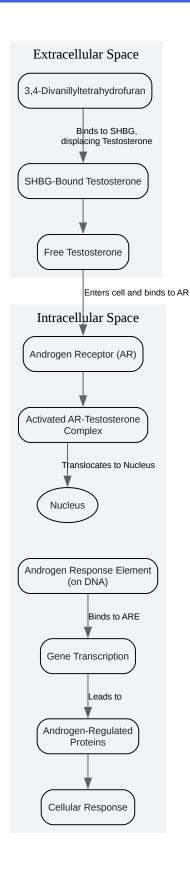
Experimental Workflow Diagram:



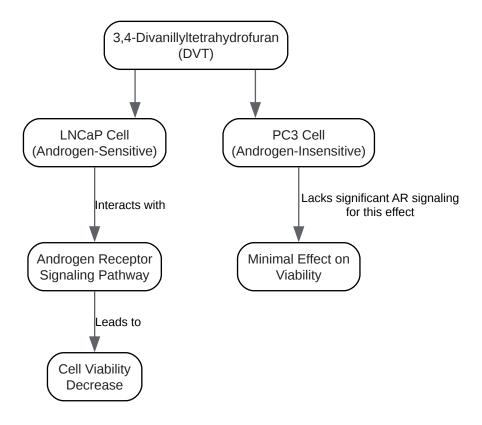












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